4-iso-Butoxy-3,5-difluorobenzoyl chloride
Description
4-iso-Butoxy-3,5-difluorobenzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula $ \text{C}{11}\text{H}{11}\text{ClF}2\text{O}2 $. Its structure features a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and an iso-butoxy group ($-\text{OCH}2\text{CH}(\text{CH}3)_2$) at the 4-position. This compound is primarily used as an intermediate in pharmaceuticals and agrochemicals due to its reactivity as an acylating agent. The fluorine atoms enhance electrophilicity at the carbonyl carbon, while the bulky iso-butoxy group introduces steric effects, moderating reactivity and influencing solubility in organic solvents .
Properties
Molecular Formula |
C11H11ClF2O2 |
|---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
3,5-difluoro-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(13)3-7(11(12)15)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZNIBFNPJGWJNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)C(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3,5-Difluorobenzoic Acid
One common method for synthesizing 4-iso-Butoxy-3,5-difluorobenzoyl chloride involves the following steps:
Formation of 3,5-Difluorobenzoyl Chloride :
- Reagents : 3,5-Difluorobenzoic acid is reacted with thionyl chloride or oxalyl chloride.
- Reaction Conditions : The reaction is typically conducted under reflux conditions.
- Yield : This method generally yields high purity products.
Direct Chlorination Method
An alternative method involves direct chlorination of a suitable precursor:
- Starting Material : Begin with 4-iso-butoxy-3,5-difluorobenzene.
- Chlorination Reaction :
- Reagents : Chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl₅) can be employed.
- Conditions : The reaction is performed under controlled temperatures to avoid over-chlorination.
- Outcome : This method may lead to multiple chlorinated products, necessitating purification steps.
Reaction Conditions and Optimization
Temperature and Catalysts
The efficiency of these reactions can be significantly influenced by temperature and the use of catalysts:
- For reactions involving chlorination or acylation, temperatures typically range from ambient to reflux conditions (approximately 60–100°C).
- Catalysts such as palladium or nickel complexes may enhance reaction rates and yields during alkylation steps.
Solvent Selection
The choice of solvent also plays a crucial role:
- Non-polar solvents like dichloromethane or toluene are often preferred for their ability to dissolve organic substrates without participating in side reactions.
Analytical Techniques
To ensure the quality and purity of the synthesized compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural confirmation.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for purity analysis and identification of by-products.
- High-Performance Liquid Chromatography (HPLC) : Useful for quantifying yields and assessing product purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Synthesis from 3,5-Difluorobenzoic Acid | Thionyl Chloride, Iso-butanol | High | Requires careful control of reaction conditions |
| Direct Chlorination | Chlorine gas, PCl₅ | Variable | Risk of over-chlorination; requires purification |
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of 4-iso-butoxy-3,5-difluorobenzoic acid.
Reduction: Formation of 4-iso-butoxy-3,5-difluorobenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4-iso-Butoxy-3,5-difluorobenzoyl chloride is utilized in the synthesis of various APIs due to its ability to introduce difluorobenzoyl groups into organic molecules. These derivatives can exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, compounds derived from this chlorinated benzoyl chloride have been studied for their potential as inhibitors of specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome .
1.2. Anticancer Research
Recent studies have indicated that derivatives of 4-iso-Butoxy-3,5-difluorobenzoyl chloride may possess anticancer properties. For example, certain fluorinated benzoic acid derivatives have shown promising results in inhibiting cancer cell proliferation by targeting key regulatory proteins involved in cell cycle control . The incorporation of fluorine atoms can enhance the lipophilicity and bioavailability of these compounds.
Agrochemical Applications
2.1. Herbicide Development
The compound has been explored as a building block for the synthesis of new herbicides. Its structural characteristics allow for the modification of herbicidal activity by altering the substituents on the aromatic ring. Research indicates that certain derivatives can effectively inhibit plant growth by disrupting specific metabolic pathways within plants .
2.2. Insecticides
In addition to herbicides, 4-iso-Butoxy-3,5-difluorobenzoyl chloride derivatives have been investigated for their potential use as insecticides. The introduction of difluorobenzoyl moieties can enhance the efficacy of insecticidal formulations by improving their stability and activity against target pests.
Material Science Applications
3.1. Polymer Chemistry
In material science, 4-iso-Butoxy-3,5-difluorobenzoyl chloride serves as a useful reagent in polymer synthesis. It can be employed to create fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and high-performance materials used in various industries .
3.2. Liquid Crystals
The compound has also been studied for its role in the development of liquid crystal materials, which are crucial for display technologies and electronic devices. The incorporation of difluoro-substituted benzoyl groups can modify the phase behavior and optical properties of liquid crystals, leading to improved performance in display applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the butoxy group influences its chemical behavior, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications it is involved in.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 4-iso-Butoxy-3,5-difluorobenzoyl chloride can be contextualized by comparing it to structurally related benzoyl chlorides. Key analogs include:
Table 1: Comparative Properties of Fluorinated Benzoyl Chlorides
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) | Reactivity (Relative Rate) | Applications |
|---|---|---|---|---|---|---|
| 4-iso-Butoxy-3,5-difluorobenzoyl chloride | 3,5-F; 4-iso-butoxy | 248.65 | ~50–55* | High (toluene, DCM) | Moderate | Pharmaceutical intermediates |
| 3,5-Difluorobenzoyl chloride | 3,5-F | 176.55 | ~30–35 | Moderate (ether, THF) | High | Polymer catalysts, agrochemicals |
| 4-Butoxy-3,5-difluorobenzoyl chloride | 3,5-F; 4-n-butoxy | 248.65 | ~45–50 | High (hexane, ethyl acetate) | Moderate | Specialty coatings, resins |
| 4-Methoxy-3,5-difluorobenzoyl chloride | 3,5-F; 4-methoxy | 190.57 | ~60–65 | Low (polar solvents) | Very high | Dye synthesis, crosslinking agents |
| 4-Chloro-3,5-difluorobenzoyl chloride | 3,5-F; 4-Cl | 195.56 | ~75–80 | Low (chloroform, DCM) | Low | Flame retardants, corrosion inhibitors |
*Estimated based on analog data.
Key Findings:
Reactivity Trends: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles. However, the bulky iso-butoxy group at the 4-position reduces reactivity compared to smaller substituents (e.g., methoxy) due to steric hindrance .
Solubility: The iso-butoxy group improves solubility in non-polar solvents (e.g., toluene) compared to the linear n-butoxy analog, which has higher solubility in hexane.
Applications :
- Compounds with smaller substituents (e.g., methoxy) are preferred in high-reactivity applications like dye synthesis. Bulkier analogs like 4-iso-butoxy derivatives are favored in pharmaceutical synthesis, where controlled reactivity and solubility are critical.
Notes
- Handling and Stability : 4-iso-Butoxy-3,5-difluorobenzoyl chloride is moisture-sensitive and should be stored under inert conditions. Hydrolysis generates corrosive HCl and the corresponding benzoic acid.
- Industrial Relevance : Fluorinated benzoyl chlorides, including analogs listed in customs tariff data (e.g., ethyl 2-(2-chloro-4,5-difluorobenzoyl) derivatives), are widely traded, underscoring their role in specialty chemical manufacturing .
- Research Gaps: Limited published studies directly compare these compounds. Most insights are extrapolated from related benzoyl chloride chemistry.
Biological Activity
4-iso-Butoxy-3,5-difluorobenzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 248.65 g/mol. Its structure features a benzoyl chloride moiety substituted with two fluorine atoms at the 3 and 5 positions and an iso-butoxy group at the 4 position. This unique arrangement of functional groups is believed to influence its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 2490538-46-8 |
| Molecular Formula | C₁₂H₁₂ClF₂O |
| Molecular Weight | 248.65 g/mol |
| IUPAC Name | 4-iso-butoxy-3,5-difluorobenzoyl chloride |
Synthesis
The synthesis of 4-iso-butoxy-3,5-difluorobenzoyl chloride typically involves the acylation of an iso-butoxy-substituted aromatic compound with a chlorinated fluorobenzoyl derivative. Various reaction conditions can be optimized to maximize yield and purity. The compound can be utilized as a reagent in further organic transformations due to its reactive benzoyl chloride group.
Antimicrobial Properties
Research indicates that compounds similar to 4-iso-butoxy-3,5-difluorobenzoyl chloride exhibit significant antimicrobial activities. The presence of fluorine atoms is known to enhance the lipophilicity and overall bioactivity of organic molecules, potentially leading to improved interactions with microbial targets.
Anticancer Activity
Studies have shown that fluorinated benzoyl derivatives can inhibit tumor cell proliferation. For instance, compounds bearing similar structural motifs have demonstrated activity against various cancer cell lines by inducing apoptosis or cell cycle arrest . The mechanism may involve the modulation of key signaling pathways associated with cancer progression.
The proposed mechanism of action for this compound involves its interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The carbonyl group in the benzoyl moiety can form hydrogen bonds with target proteins, while the iso-butoxy group may enhance hydrophobic interactions, contributing to its biological effects .
Case Studies
- Anticancer Studies : A study evaluated the effects of various difluorobenzoyl derivatives on prostate cancer cells. Results indicated that compounds with similar structures to 4-iso-butoxy-3,5-difluorobenzoyl chloride showed significant inhibition of cell growth, suggesting potential as therapeutic agents in oncology .
- Antimicrobial Efficacy : In vitro testing demonstrated that fluorinated benzoyl derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms was critical for enhancing the efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-iso-Butoxy-3,5-difluorobenzoyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a two-step process:
Esterification : React 4-hydroxy-3,5-difluorobenzoic acid with iso-butanol under acid catalysis (e.g., H₂SO₄) to form the ester.
Chlorination : Treat the ester with oxalyl chloride (2 equiv.) in dry dichloromethane (DCM) under inert atmosphere (N₂), with a catalytic amount of DMF to activate the reaction. Stir at room temperature for 90 minutes, then remove solvents in vacuo .
- Critical Factors :
- Moisture control : Anhydrous conditions are essential to avoid hydrolysis of the acid chloride.
- Temperature : Excessive heat during chlorination may lead to decomposition; room temperature is optimal.
- Purification : Immediate use without purification is typical due to the compound’s reactivity, but distillation under reduced pressure can isolate the product.
Q. How should researchers handle and store 4-iso-Butoxy-3,5-difluorobenzoyl chloride to ensure stability?
- Handling :
- Use gloves, goggles, and a fume hood to prevent skin/eye contact and inhalation of corrosive vapors .
- Avoid static discharge and open flames due to potential flammability of organic solvents (e.g., DCM) .
- Storage :
- Store in sealed, airtight containers under inert gas (N₂ or Ar) at –20°C.
- Desiccate with molecular sieves to prevent hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., iso-butoxy chain integration at δH ~1.0–1.8 ppm; aromatic fluorines induce deshielding) .
- HRMS (ESI–) : Validate molecular weight (e.g., expected [M–H]⁻ peak for C₁₁H₁₂ClF₂O₂: 273.03) .
- FT-IR : Identify carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C–F vibrations at ~1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How can steric and electronic effects of the iso-butoxy group impact reactivity in nucleophilic acyl substitution reactions?
- Steric Hindrance : The bulky iso-butoxy group at the 4-position may slow down nucleophilic attack at the carbonyl carbon, requiring elevated temperatures or prolonged reaction times.
- Electronic Effects : Electron-donating alkoxy groups activate the aromatic ring but deactivate the carbonyl toward nucleophiles. Competing reactions (e.g., Friedel-Crafts) may occur if Lewis acid catalysts are used .
- Experimental Optimization :
- Compare kinetics with analogs (e.g., 4-methoxy derivatives) to isolate steric/electronic contributions.
- Use DFT calculations to model transition states and predict regioselectivity .
Q. How should researchers address contradictions in reported yields or by-products for similar benzoyl chloride derivatives?
- Case Study : Discrepancies in yields for 3,5-difluorobenzoyl chloride synthesis (e.g., 85–99% in ref. vs. lower yields in other studies) may arise from:
- Purity of starting materials : Trace moisture in DCM or iso-butanol reduces chlorination efficiency.
- Workup protocols : Incomplete solvent removal can leave residual oxalyl chloride, leading to side reactions.
- Resolution Strategy :
- Replicate conditions with rigorous drying of solvents/reactants.
- Use in situ monitoring (e.g., TLC or FT-IR) to track reaction progress and identify intermediates .
Q. What are the implications of fluorinated substituents on the compound’s stability under varying pH conditions?
- Acidic Conditions : Fluorine’s electronegativity increases susceptibility to hydrolysis, releasing HCl and forming the corresponding carboxylic acid.
- Basic Conditions : Rapid degradation occurs via nucleophilic attack by hydroxide ions.
- Mitigation :
- Conduct stability studies in buffered solutions (pH 1–12) at 25°C/40°C.
- Use HPLC to quantify degradation products and establish shelf-life thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
